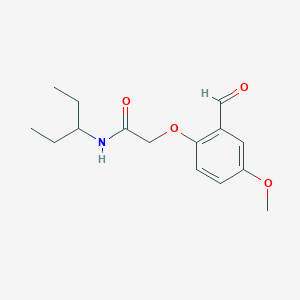

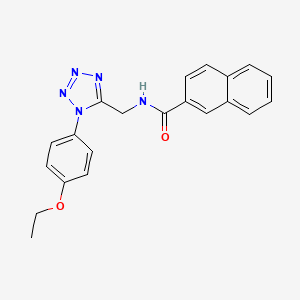

2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives of “2-(2-formyl-4-methoxyphenoxy)acetic acid” has been explored in several studies. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized by cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA).Molecular Structure Analysis

The molecular structure of “2-(2-formyl-4-methoxyphenoxy)acetic acid” and its derivatives has been elucidated using various analytical techniques. X-ray diffraction studies have revealed the crystal structures of the acid and its metal complexes.Chemical Reactions Analysis

The reactivity of “2-(2-formyl-4-methoxyphenoxy)acetic acid” is influenced by the presence of the formyl and methoxy groups. These functional groups can participate in various chemical reactions, such as the formation of metal complexes.Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(2-formyl-4-methoxyphenoxy)acetic acid” derivatives are closely related to their molecular structure. The presence of substituents like the methoxy group can affect properties such as solubility, melting point, and reactivity.科学的研究の応用

Synthesis and Resolution of Amino Acids

The synthesis and resolution of L-2-amino-5-arylpentanoic acids, which are crucial constituent amino acids in AM-toxins, have been explored. The process involves the gradual hydrolysis of the O-methyl linkage of L-Amp by heating with hydrochloric acid, offering a non-drastic acid treatment method for the synthesis and resolution of such compounds (Shimohigashi, Lee, & Izumiya, 1976).

Antiprotozoal Activity

Research on pentamidine analogs, including 1,3-di(4-amidino-2-methoxyphenoxy)propane, has shown varied in vitro activity against the enteric protozoan Giardia lamblia. These compounds, including those structurally related to 2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide, demonstrated a significant range of antigiardial activities, suggesting potential for treatment of giardiasis (Bell, Cory, Fairley, Hall, & Tidwell, 1991).

DNA Binding Studies

Electrochemical DNA biosensors have been used to screen chemical compounds, including pentamidine analogs, for their interaction with the nucleic acid double helix. These studies provide insights into the efficacy of DNA-binding compounds and their potential as chemotherapeutics (Szpakowska et al., 2006).

Material Sciences

In the field of material sciences, studies on 1,5-bis(2-Formylphenoxy)pentane using X-ray diffraction have contributed to understanding the molecular structure and crystallography of related compounds. This work aids in the broader application of such compounds in material synthesis and characterization (Pervova, Zaĭdman, Lipunov, & Slepukhin, 2010).

Safety and Hazards

特性

IUPAC Name |

2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-4-12(5-2)16-15(18)10-20-14-7-6-13(19-3)8-11(14)9-17/h6-9,12H,4-5,10H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJGMTFHEJVEMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)COC1=C(C=C(C=C1)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24826822 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione](/img/structure/B2673769.png)

![[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2673772.png)

![1-(3-fluorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2673781.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dichlorobenzoate](/img/structure/B2673783.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2673786.png)

![N-(cyanomethyl)-3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxamide](/img/structure/B2673789.png)

![[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2673790.png)